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3,5-Bis(trifluoromethylsulfonyl)phenol
Overview
Description
3,5-Bis(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C8H4F6O4S2 It is characterized by the presence of two trifluoromethylsulfonyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethylsulfonyl)phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenol ring. One common method is the reaction of 3,5-dihydroxybenzenesulfonic acid with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethylsulfonyl groups can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Analytical Chemistry
1.1 Derivatization Reagent
BTMP has been utilized as a derivatization reagent for biogenic amines such as histamine, tyramine, and tryptamine. The derivatization process simplifies the analysis by eliminating purification steps, allowing for accurate determination through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analysis. This method has shown good reproducibility and accuracy in measuring total amine content in beverages .
1.2 Extraction of Phenolic Compounds
In the extraction of phenolic compounds, BTMP has been employed as a hydrogen donor in the synergistic extraction of aluminum (III) and gallium (III) using 2,4-pentanedione in heptane. This application demonstrates its role in enhancing extraction efficiency .
Pharmaceutical Applications
2.1 Drug Development
The trifluoromethyl group present in BTMP is known to enhance the biological activity of various drugs. For instance, studies indicate that the inclusion of a trifluoromethyl group can significantly increase the potency of compounds targeting specific receptors, such as serotonin uptake inhibitors . This property makes BTMP a valuable building block in drug design, particularly for developing more effective therapeutic agents.
2.2 Reactive Metabolite Detection
BTMP has also been investigated for its ability to form reactive metabolites in drug development contexts. Its utility in covalent binding assays helps assess the risk of hepatotoxicity associated with new drug candidates .
Materials Science
3.1 Functionalized Polymers
Recent research has explored the use of BTMP-functionalized polymers as gas chromatography stationary phases. These polymers exhibit selective speciation capabilities for chemical warfare agent surrogates, showcasing their potential in environmental monitoring and safety applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Derivatization Methodology
A study demonstrated the effectiveness of BTMP in derivatizing biogenic amines from various beverages. The optimized procedure allowed for rapid analysis with high accuracy, making it an essential tool for food safety assessments.
Case Study 2: Polymer Functionalization
Research into BTMP-functionalized polymers revealed their efficacy in selectively speciating organophosphate compounds, highlighting their potential application in detecting chemical warfare agents and ensuring environmental safety.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets through its trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Similar in structure but lacks the sulfonyl groups, leading to different chemical properties and reactivity.
Trifluoromethyl phenyl sulfone: Contains a single trifluoromethylsulfonyl group and is used in different applications.
Pentafluorophenol: Contains multiple fluorine atoms but lacks the sulfonyl groups, resulting in different reactivity and applications.
Uniqueness
3,5-Bis(trifluoromethylsulfonyl)phenol is unique due to the presence of two trifluoromethylsulfonyl groups, which impart distinct chemical properties such as high electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)5-1-4(15)2-6(3-5)21(18,19)8(12,13)14/h1-3,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTRVRROXMEBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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